[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](4-nitrophenyl)methanone
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Overview
Description
4-(4-Ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an ethylphenyl group, a trimethyl group, and a nitrobenzoyl group attached to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzaldehyde with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group is known to participate in electron transfer reactions, which can influence the compound’s reactivity and interaction with biological molecules. The tetrahydroquinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- 4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
The presence of the ethyl group in 4-(4-ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity. This unique structural feature can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C27H28N2O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
[4-(4-ethylphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C27H28N2O3/c1-5-19-10-14-21(15-11-19)27(4)18-26(2,3)28(24-9-7-6-8-23(24)27)25(30)20-12-16-22(17-13-20)29(31)32/h6-17H,5,18H2,1-4H3 |
InChI Key |
XNVPIDSLMJUGIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)C)C |
Origin of Product |
United States |
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